5-Bromo-2-phenylpyrimidin-4-amine

Description

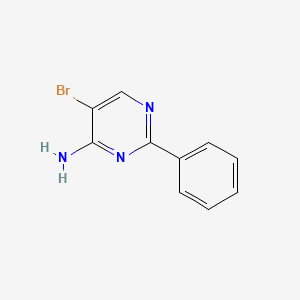

Structure

3D Structure

Properties

Molecular Formula |

C10H8BrN3 |

|---|---|

Molecular Weight |

250.09 g/mol |

IUPAC Name |

5-bromo-2-phenylpyrimidin-4-amine |

InChI |

InChI=1S/C10H8BrN3/c11-8-6-13-10(14-9(8)12)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) |

InChI Key |

JTJDDSLKEDZMRW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C(=N2)N)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches

Established Synthetic Routes to 5-Bromo-2-phenylpyrimidin-4-amine

The most direct methods for synthesizing the title compound involve forming the heterocyclic ring from open-chain precursors that already contain the necessary carbon and nitrogen atoms, along with the eventual bromo substituent.

The fundamental approach to pyrimidine (B1678525) synthesis involves the condensation of a three-carbon component with a compound containing an N-C-N fragment, typically an amidine. organic-chemistry.orgmdpi.com

A direct and efficient one-step synthesis involves the reaction of 2-bromomalonaldehyde (B19672) with benzamidine (B55565). google.com In this approach, the 1,3-dicarbonyl functionality of the malonaldehyde derivative reacts with the two nitrogen atoms of the amidine to form the six-membered pyrimidine ring. The bromine atom is already positioned on the central carbon of the three-carbon precursor, which directly leads to the 5-bromo substitution on the resulting pyrimidine.

A Chinese patent details a method for preparing 5-bromo-2-substituted pyrimidines, including the 2-phenyl derivative, via this one-step cyclization. google.com The reaction is typically carried out in an acidic solvent like acetic acid, often with the addition of molecular sieves to facilitate the removal of water and drive the reaction to completion. google.com

Table 1: Synthesis of 2-Phenyl-5-bromopyrimidine via Cyclization

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromomalonaldehyde | Benzamidine hydrochloride | Acetic Acid | 80-100°C, 5 hours | 2-Phenyl-5-bromopyrimidine | 43% (for 2-methyl derivative) | google.com |

Note: The patent provides a specific example for the synthesis of the 2-methyl analog, stating the methodology is applicable to 2-phenyl and other substituted derivatives.

The reaction between a 1,3-dicarbonyl compound and an amidine to form a pyrimidine is a classic condensation reaction. The mechanism is believed to proceed through a series of nucleophilic additions and dehydrations.

Initial Nucleophilic Attack: The process begins with the nucleophilic attack of one of the nitrogen atoms of benzamidine on one of the carbonyl groups of 2-bromomalonaldehyde.

Formation of a Linear Intermediate: This initial attack forms a linear intermediate which can then undergo an intramolecular cyclization.

Ring Closure: The second nitrogen atom of the amidine moiety attacks the remaining carbonyl group, leading to the formation of a cyclic dihydroxy- or amino-hydroxy-dihydropyrimidine intermediate.

Dehydration/Aromatization: The final step involves the elimination of two molecules of water (or a molecule of water and ammonia (B1221849), depending on the exact intermediate) to yield the aromatic 5-bromo-2-phenylpyrimidine (B1286401) ring.

Computational and experimental studies on related systems, such as the reaction of amidines with 1,2,3-triazines, support a pathway initiated by nucleophilic attack followed by cyclization and elimination, rather than a concerted cycloaddition. nih.gov This general principle underpins the formation of the pyrimidine ring from malonaldehyde and amidine precursors.

An alternative to building the ring from scratch is to start with a simpler pyrimidine and introduce the desired functional groups. For this compound, this could involve starting with 2-phenylpyrimidin-4-amine (B1280114) and brominating it, or starting with a 5-bromopyrimidine (B23866) derivative and introducing the phenyl group. Direct electrophilic halogenation is a common method for introducing bromine onto an activated pyrimidine ring. google.com For instance, the bromination of 2-aminopyrimidine (B69317) can be achieved using bromine in an aqueous solution, with yields being significantly improved by the presence of a base scavenger like calcium carbonate to neutralize the HBr byproduct. google.com

Cyclization Reactions for Pyrimidine Ring Formation

Strategic Approaches for Halogen and Phenyl Group Installation on Pyrimidine Rings

Modern synthetic strategies often rely on powerful transition-metal-catalyzed reactions to install aryl groups, while direct halogenation remains a key tool for introducing bromine.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds, particularly for the arylation of heterocycles. nih.govwindows.net To synthesize this compound, a common strategy would involve coupling a phenyl group precursor with a 5-bromo-2-X-pyrimidin-4-amine (where X is a suitable leaving group or H) or, more commonly, coupling a phenylboronic acid with a 5-bromo-2-chloropyrimidin-4-amine followed by amination.

The Stille and Suzuki reactions are widely used for this purpose. elsevierpure.commdpi.com

Stille Coupling: Involves the reaction of an organotin compound (e.g., phenyltributylstannane) with a halopyrimidine. elsevierpure.com

Suzuki Coupling: Employs an organoboron reagent, such as phenylboronic acid, which is often preferred due to the lower toxicity of the boron byproducts. mdpi.com

Hiyama Coupling: Utilizes organosilanes (e.g., phenyltrimethoxysilane) and has been shown to be effective for the arylation of pyrimidin-2-yl tosylates. researchgate.net

These reactions typically require a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and a ligand to stabilize the palladium complex. nih.govacs.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.

Table 2: Examples of Palladium-Catalyzed Phenylation on Pyrimidine/Pyridine (B92270) Scaffolds

| Reaction Type | Halide/Leaving Group | Phenyl Source | Catalyst / Ligand | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| Suzuki Coupling | 5-Bromo-2-methylpyridin-3-amine (B1289001) | Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane (B91453)/H₂O, 85-95°C | 5-Aryl-2-methylpyridin-3-amine | mdpi.com |

| Stille Coupling | Halopyrimidines | Aryltributylstannanes | PdCl₂(PPh₃)₂ | - | Arylpyrimidines | elsevierpure.com |

| Hiyama Coupling | Pyrimidin-2-yl tosylates | Phenyltrimethoxysilane | Pd(OAc)₂ / PCy₃ | TBAF, CuCl, Dioxane, 100°C | 2-Phenylpyrimidines | researchgate.net |

Regioselective Bromination of Phenylpyrimidin-4-amine Precursors

The introduction of a bromine atom at a specific position on the pyrimidine ring is a key step in the synthesis of this compound. Regioselective bromination ensures that the bromine is introduced at the desired C5 position. Various brominating agents and conditions have been developed to achieve high regioselectivity. mdpi.com

One common approach involves the use of N-bromosuccinimide (NBS) as the brominating agent. mdpi.com The reaction conditions, including the solvent and temperature, can be tuned to favor the formation of the desired isomer. For aromatic amines, methods have been developed for regioselective bromination that avoid the formation of multiple brominated products. nih.gov For instance, treatment of an aromatic amine with n-butyllithium followed by trimethyltin (B158744) chloride and then bromine has been shown to yield the para-bromo-substituted product with high selectivity. nih.gov

Nucleophilic Aromatic Substitution on Halogenated Pyrimidine Intermediates

Nucleophilic aromatic substitution (SNA_r) is another fundamental strategy for the synthesis of substituted pyrimidines. masterorganicchemistry.comyoutube.com This reaction involves the displacement of a leaving group, typically a halogen, from an electron-deficient aromatic ring by a nucleophile. masterorganicchemistry.com In the synthesis of this compound, this can involve the reaction of a dihalogenated pyrimidine with an amine. libretexts.org

The reactivity of halogens in SNA_r reactions often follows the order F > Cl > Br > I. masterorganicchemistry.com The presence of electron-withdrawing groups on the pyrimidine ring can activate it towards nucleophilic attack. libretexts.org For example, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with ammonia has been studied to understand the regioselectivity of the substitution, showing that the amino group preferentially displaces the chlorine at the 4-position. researchgate.net

Optimization of Reaction Conditions for Synthesis of this compound

Fine-tuning the reaction conditions is paramount to maximize the yield and purity of the final product. Key parameters that require careful control include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

Solvent Effects and Temperature Control in Pyrimidine Synthesis

The choice of solvent can significantly influence the outcome of pyrimidine synthesis. mdpi.com In Suzuki-Miyaura reactions, solvents such as 1,4-dioxane, toluene (B28343), and acetonitrile (B52724) have been investigated. mdpi.com For a specific arylation, 1,4-dioxane was found to give a better yield compared to toluene and acetonitrile. mdpi.com Temperature control is also crucial; many Suzuki-Miyaura couplings are performed at elevated temperatures, often between 70-80 °C, under an inert atmosphere to drive the reaction to completion and prevent degradation of the catalyst and reactants. mdpi.com

Table 2: Effect of Solvent on the Yield of a Suzuki-Miyaura Reaction

| Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| Dry Toluene | 70-80 | 40 | mdpi.com |

| Acetonitrile | 70-80 | 36 | mdpi.com |

Stoichiometric Control and Impurity Minimization

Precise control over the stoichiometry of the reactants is essential to ensure the complete conversion of the starting materials and to minimize the formation of impurities. mdpi.com In Suzuki-Miyaura couplings, a slight excess of the boronic acid (e.g., 1.1 equivalents) is often used to ensure the complete consumption of the more valuable halogenated pyrimidine. mdpi.com

The choice of base and its stoichiometry are also critical. Inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are commonly used to activate the boronic acid. mdpi.commdpi.com The amount of base can affect the reaction rate and the formation of byproducts. Careful purification of the final product, often through column chromatography, is necessary to remove any unreacted starting materials, catalyst residues, and byproducts. google.com

Reactivity and Chemical Transformations

Chemical Reactivity of the Bromo Substituent in 5-Bromo-2-phenylpyrimidin-4-amine

The bromine atom at the 5-position of the pyrimidine (B1678525) ring is a key site for functionalization. Its reactivity is influenced by the electronic nature of the pyrimidine ring and the presence of the activating amino group.

Reactivity in Cross-Coupling Reactions for Further Functionalization

The carbon-bromine bond at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. These reactions are fundamental for building molecular complexity.

Suzuki Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the bromopyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base. For instance, 5-bromo-2-methylpyridin-3-amine (B1289001) has been successfully coupled with various arylboronic acids to generate novel pyridine (B92270) derivatives. nih.gov This methodology is directly applicable to this compound for the synthesis of 5-aryl-2-phenylpyrimidin-4-amine derivatives. The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄ in a solvent mixture of dioxane and water. nih.gov The efficiency of the Suzuki coupling can be influenced by the electronic properties of the boronic acid, with electron-rich boronic acids sometimes showing different reactivity compared to electron-poor ones. uzh.ch

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond by coupling the bromopyrimidine with a terminal alkyne. Microwave-assisted Sonogashira coupling has been shown to be an efficient method for the synthesis of (5-(phenylethynyl)pyrimidine) from 5-bromopyrimidine (B23866). sigmaaldrich.com This protocol can be adapted for this compound to introduce alkynyl moieties, which are valuable for further transformations or as part of a final target structure.

The following table summarizes representative conditions for these cross-coupling reactions:

| Reaction | Catalyst | Base | Solvent | Reactant | Product | Yield |

| Suzuki Coupling | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/Water | Arylboronic acid | 5-Aryl-2-phenylpyrimidin-4-amine | Moderate to Good |

| Sonogashira Coupling (Microwave) | Pd catalyst | - | - | Terminal alkyne | 5-Alkynyl-2-phenylpyrimidin-4-amine | >80% |

Nucleophilic Displacement Pathways at the 5-Position

While electrophilic substitution is generally favored at the 5-position of the pyrimidine ring, nucleophilic displacement of the bromo substituent can also occur, although it is less common and often requires specific conditions. wikipedia.orgresearchgate.net The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack, but the 5-position is less electron-deficient compared to the 2-, 4-, and 6-positions. wikipedia.orgresearchgate.net However, the presence of the bromine atom, a good leaving group, can enable substitution by strong nucleophiles. For example, rapid nucleophilic displacement reactions of 5-bromopyrimidine with various nucleophiles have been achieved under microwave irradiation. sigmaaldrich.com Such reactions could potentially be applied to this compound to introduce a range of functional groups.

Functionalization of the 4-Amino Group

The amino group at the 4-position is a versatile handle for further derivatization through various reactions.

Acylation and Alkylation Reactions

Acylation: The 4-amino group can be readily acylated using acylating agents such as acid chlorides or anhydrides to form the corresponding amides. For instance, the reaction of 5-bromo-2-methylpyridin-3-amine with acetic anhydride (B1165640) yields N-[5-bromo-2-methylpyridine-3-yl]acetamide. nih.gov This type of transformation can be applied to this compound to introduce various acyl groups, which can modulate the compound's biological activity or serve as a protecting group.

Alkylation: Alkylation of the 4-amino group can lead to the formation of secondary or tertiary amines. The synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives has been reported as potent inhibitors of certain enzymes. nih.gov Alkylation can be achieved using alkyl halides in the presence of a base. researchgate.net It's important to control the reaction conditions to avoid over-alkylation.

Formation of Imine or Amide Derivatives

Imine Formation: The primary amino group can condense with aldehydes or ketones to form imines, also known as Schiff bases. wikipedia.orglumenlearning.com This reaction is typically reversible and often requires acid catalysis and the removal of water to drive the equilibrium towards the product. wikipedia.orglumenlearning.comoperachem.commasterorganicchemistry.com The resulting imine can be a stable final product or an intermediate for further reactions, such as reduction to a secondary amine.

Amide Derivatives: As mentioned in the acylation section, the formation of amide bonds is a key transformation. A variety of methods exist for amide synthesis, including the use of coupling reagents that activate the carboxylic acid partner. libretexts.orgorganic-chemistry.org This allows for the coupling of the 4-amino group with a wide range of carboxylic acids to generate a library of amide derivatives.

Reactivity of the Pyrimidine Core to Other Reagents

The pyrimidine ring itself is a π-deficient heterocycle, which makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. wikipedia.orgresearchgate.net However, the presence of the phenyl group at the 2-position and the amino group at the 4-position significantly influences its reactivity. Electrophilic substitution on the pyrimidine ring is generally difficult but can occur at the 5-position if activating groups are present. researchgate.net

Due to the electron-withdrawing nature of the two nitrogen atoms, the pyrimidine ring has reduced aromaticity compared to benzene. researchgate.net This can lead to addition and ring-cleavage reactions under certain conditions. wikipedia.org For instance, some pyrimidine derivatives can undergo ring transformations in the presence of strong nucleophiles. wur.nl

Derivatization and Structural Diversification

Synthesis of Novel Derivatives through Modification of the Phenyl Moiety

The 2-phenyl group of 5-Bromo-2-phenylpyrimidin-4-amine offers a prime site for structural modification, primarily through palladium-catalyzed cross-coupling reactions. These reactions enable the introduction of a wide variety of substituents onto the phenyl ring, thereby tuning the electronic and steric properties of the molecule.

One of the most utilized methods is the Suzuki-Miyaura cross-coupling reaction , which couples the phenyl group with various boronic acids. core.ac.uk This reaction is highly versatile, allowing for the introduction of alkyl, aryl, and heteroaryl groups. For instance, the reaction of a 2-phenylpyrimidine (B3000279) derivative with arylboronic acids in the presence of a palladium catalyst like Pd(OAc)2/PPh3 can yield 2,4-diarylpyrimidines. researchgate.net The choice of catalyst, ligand, base, and solvent significantly influences the reaction's outcome.

Similarly, other palladium-catalyzed reactions such as the Stille coupling (using organostannanes), Sonogashira coupling (using terminal alkynes), and Buchwald-Hartwig amination (using amines) can be employed to introduce a diverse range of functional groups onto the phenyl ring. wikipedia.orgrsc.org These modifications can lead to the synthesis of novel compounds with potentially enhanced biological activities. For example, the introduction of different aryl groups can significantly impact the antifungal activity of phenylpyrimidine derivatives. nih.gov

The following table summarizes some examples of palladium-catalyzed cross-coupling reactions used to modify the phenyl moiety of pyrimidine (B1678525) derivatives:

| Reaction Name | Coupling Partner | Catalyst System (Example) | Introduced Substituent |

| Suzuki-Miyaura Coupling | Arylboronic acids | Pd(OAc)2/PPh3 | Aryl groups |

| Stille Coupling | Organostannanes | Pd(PPh3)4 | Aryl, heteroaryl, alkyl, vinyl groups |

| Sonogashira Coupling | Terminal alkynes | PdCl2(PPh3)2/CuI | Alkynyl groups |

| Buchwald-Hartwig Amination | Amines | Pd2(dba)3/BINAP | Amino groups |

Substitution at the 5-Bromo Position: Towards Functionalized Pyrimidines

The bromine atom at the 5-position of this compound is a key handle for a variety of substitution reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. nih.gov Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose.

The Suzuki-Miyaura coupling is widely employed to introduce aryl and heteroaryl substituents at the 5-position. core.ac.uk For example, reacting 5-bromo-2-substituted pyrimidines with arylboronic acids in the presence of a palladium catalyst can yield 5-aryl-2-substituted pyrimidines. google.com Similarly, the Sonogashira coupling allows for the introduction of alkynyl groups, which can serve as versatile intermediates for further transformations. humanjournals.com

The Buchwald-Hartwig amination provides a powerful method for forming carbon-nitrogen bonds, enabling the introduction of primary and secondary amines at the 5-position. wikipedia.orgorganic-chemistry.org This reaction has been successfully applied to the amination of various aryl halides, including bromopyridines. nih.gov

Furthermore, other transition-metal-catalyzed reactions, such as the Heck reaction and cyanation, can be used to introduce vinyl and cyano groups, respectively. These functional groups can then be further elaborated to create a wide range of derivatives. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity in these transformations. libretexts.org

Derivatization of the 4-Amino Group for Expanded Chemical Space

The 4-amino group of this compound is another key site for derivatization, allowing for the expansion of the chemical space and the modulation of the compound's properties. nih.gov Common derivatization strategies include acylation, sulfonylation, and alkylation.

Acylation of the 4-amino group can be readily achieved using acyl chlorides or anhydrides. For example, the reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with acetic anhydride (B1165640) yields the corresponding acetamide (B32628) derivative. mdpi.com This modification introduces an amide functionality, which can participate in hydrogen bonding and alter the molecule's solubility and electronic properties.

Sulfonylation with sulfonyl chlorides provides access to sulfonamide derivatives. This functional group can also act as a hydrogen bond donor and acceptor and is a common feature in many biologically active compounds.

Alkylation of the 4-amino group can be more challenging due to the potential for over-alkylation. chemrxiv.org However, under controlled conditions using alkyl halides or through reductive amination, mono- and di-alkylated derivatives can be synthesized. google.comresearchgate.net For instance, N-alkylation of aminopyridines can be achieved using alcohols as alkylating agents over a catalyst. google.com The use of protecting groups, such as the Boc group, can also facilitate selective alkylation. researchgate.net These alkylation reactions can introduce a variety of alkyl and substituted alkyl groups, further diversifying the chemical library. nih.govnih.gov

Structure-Reactivity Relationships in this compound and its Analogs

Understanding the relationship between the structure of this compound and its analogs and their reactivity is crucial for the rational design of new derivatives. nih.gov This involves considering the influence of electronic and steric effects of substituents on the molecule's reactivity.

Influence of Substituent Electronic and Steric Effects on Reactivity

The reactivity of the pyrimidine ring and its substituents is significantly influenced by the electronic properties of the groups attached to it. libretexts.org The pyrimidine ring itself is an electron-deficient system due to the presence of two nitrogen atoms, which makes it susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. bhu.ac.inyoutube.com

Electronic Effects: Electron-donating groups (EDGs) attached to the pyrimidine ring increase its electron density, which can enhance its reactivity towards electrophiles and decrease its reactivity towards nucleophiles. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the ring more susceptible to nucleophilic attack. For example, activating groups on the pyrimidine ring can assist in electrophilic substitution reactions at the 5-position. youtube.com The electronic nature of substituents on the phenyl ring can also influence the reactivity of the pyrimidine core through resonance and inductive effects. libretexts.org

Steric Effects: The size and spatial arrangement of substituents can also play a crucial role in determining reactivity. rsc.org Bulky substituents can hinder the approach of reagents to a particular reaction site, a phenomenon known as steric hindrance. rsc.orgnih.gov For instance, the introduction of a bulky group at a position adjacent to a reactive site can decrease the reaction rate or even prevent the reaction from occurring. researchgate.net Conversely, steric strain can sometimes accelerate a reaction by destabilizing the ground state of the substrate. researchgate.net

Rational Design Principles for Derivative Libraries

The rational design of derivative libraries based on the this compound scaffold aims to systematically explore the chemical space to identify compounds with desired properties. nih.govboisestate.edu This process is guided by an understanding of structure-activity relationships (SAR) and the principles of medicinal chemistry. nih.govhumanjournals.comresearchgate.net

Privileged Scaffolds: The pyrimidine ring is considered a "privileged scaffold" in medicinal chemistry because it is a structural component of many biologically active molecules. nih.govacs.org Building libraries around such scaffolds increases the probability of discovering new drug candidates. nih.gov

Combinatorial Chemistry and DNA-Encoded Libraries (DELs): High-throughput synthesis methods, such as combinatorial chemistry, allow for the rapid generation of large libraries of related compounds. nih.gov DNA-encoded library technology is a powerful tool for creating and screening vast collections of molecules. nih.govacs.org By using a diverse set of building blocks and chemoselective reactions, libraries with millions or even billions of members can be generated. nih.govacs.org

Computational Modeling: Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are increasingly used to guide the design of new derivatives. mdpi.comnih.govresearchgate.netrsc.org These methods can predict the binding affinity of a molecule to a biological target and help to prioritize which compounds to synthesize and test. boisestate.edunih.gov For example, molecular docking can be used to predict how a pyrimidine derivative will bind to the active site of an enzyme. researchgate.net

The following table outlines key considerations in the rational design of pyrimidine derivative libraries:

| Design Principle | Description |

| Scaffold Selection | Utilizing a "privileged scaffold" like pyrimidine to increase the likelihood of finding bioactive compounds. nih.gov |

| Building Block Diversity | Employing a wide range of commercially available and synthetically accessible building blocks to maximize structural diversity. nih.gov |

| Reaction Chemistry | Utilizing robust and high-yielding chemical reactions that are compatible with a variety of functional groups. nih.gov |

| Computational Guidance | Using molecular modeling and QSAR to prioritize the synthesis of compounds with the highest predicted activity. mdpi.comnih.gov |

| Property-Based Design | Designing compounds with drug-like properties, such as appropriate solubility and metabolic stability. boisestate.edu |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-Bromo-2-phenylpyrimidin-4-amine

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl and pyrimidine (B1678525) rings, as well as the amine protons, resonate at characteristic chemical shifts. For instance, in related substituted pyrimidine structures, aromatic protons typically appear in the range of 7.22–8.74 ppm, while aliphatic protons are observed between 1.91 and 4.41 ppm. nih.gov The amine (NH₂) protons are often seen as a broad signal due to hydrogen bonding and exchange phenomena. In some cases, the NH protons of similar pyrimidine derivatives have been observed at approximately 11.0 ppm. nih.gov

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | ~7.2 - 8.0 | Multiplet |

| Pyrimidine-H | ~8.0 - 8.5 | Singlet |

| Amine-NH₂ | Broad, variable | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by their hybridization and the electronic effects of neighboring substituents. Aromatic carbons in similar pyrimidine derivatives typically resonate in the range of 110–169 ppm. nih.gov The carbon atom attached to the bromine (C-Br) is expected to be in the lower end of the aromatic region, generally between 95-125 ppm.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Phenyl C (unsubstituted) | ~128 - 130 |

| Phenyl C (substituted) | ~138 - 140 |

| Pyrimidine C-2, C-4, C-6 | ~155 - 165 |

| Pyrimidine C-5 (C-Br) | ~95 - 110 |

Advanced NMR Techniques (e.g., 2D NMR) for Structural Assignment

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals. COSY experiments establish correlations between coupled protons, helping to identify adjacent protons within the phenyl and pyrimidine rings. HSQC spectra correlate each proton with its directly attached carbon atom, providing a definitive link between the ¹H and ¹³C NMR data. These advanced methods are crucial for confirming the precise connectivity and substitution pattern of the molecule, especially in complex structures. nih.govacs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₈BrN₃), the expected exact mass is approximately 250.10 g/mol . matrixscientific.com High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement. The mass spectrum also displays a characteristic isotopic pattern for bromine-containing compounds, with two major peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). Fragmentation analysis, where the molecule is broken down into smaller charged fragments, can provide further structural information. Common fragmentation pathways for similar structures include the loss of the bromine atom or cleavage of the phenyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-N, C=N, and C-Br bonds, as well as aromatic C-H and C=C stretching vibrations. Primary amines typically exhibit two N-H stretching bands in the region of 3200-3500 cm⁻¹. wpmucdn.com Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic rings appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, typically in the range of 500-700 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H (Amine) | 3200 - 3500 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| C=N (Pyrimidine) | 1550 - 1650 | Stretching |

| C=C (Aromatic) | 1400 - 1600 | Stretching |

| C-Br | 500 - 700 | Stretching |

X-ray Crystallography and Solid-State Structural Analysis

While a specific crystal structure for this compound was not found in the search results, analysis of closely related pyrimidine structures provides valuable insights into its likely solid-state conformation. X-ray crystallography studies on substituted pyrimidines reveal important details about bond lengths, bond angles, and intermolecular interactions. nih.govmdpi.com For instance, studies on other pyrimidine derivatives have shown that the pyrimidine ring is generally planar. researchgate.net The phenyl group is likely to be twisted relative to the pyrimidine ring to minimize steric hindrance. In the solid state, intermolecular hydrogen bonding involving the amine group is expected to play a significant role in the crystal packing. Furthermore, halogen bonding involving the bromine atom (Br···N or Br···π interactions) could also contribute to the stability of the crystal lattice, as observed in other bromo-substituted heterocyclic compounds. researchgate.net

Molecular Conformation and Planarity of the Pyrimidine Ring

The structural framework of this compound is defined by its two core components: the pyrimidine ring and the phenyl substituent. In analogous compounds, such as 5-Bromo-2-chloropyrimidin-4-amine, the pyrimidine ring is observed to be essentially planar. nih.govresearchgate.net A study on this chloro-derivative reported a very small root-mean-square (r.m.s.) deviation of 0.087 Å from the plane of the ring, confirming its flatness. nih.govresearchgate.net The exocyclic atoms (bromine, chlorine, and the amine nitrogen) were also found to be coplanar with the pyrimidine ring. nih.gov

For this compound, it is highly probable that the pyrimidine ring also adopts a planar conformation. The conformation of the entire molecule is then determined by the dihedral angle between this pyrimidine ring and the appended phenyl ring. Free rotation around the C2-C(phenyl) single bond is possible, but in the solid state, the molecule will adopt a low-energy conformation, typically with a noticeable twist between the two aromatic systems to minimize steric hindrance.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is a consequence of various intermolecular forces. In the crystal structure of the analogous 5-Bromo-2-chloropyrimidin-4-amine, molecules organize into a two-dimensional supramolecular network. nih.gov This network is primarily constructed through specific hydrogen bonds that link individual molecules into larger assemblies. nih.govresearchgate.net The initial and most dominant interaction is the formation of molecular pairs, or dimers, which then connect to other dimers to extend the network structure. nih.gov This layered arrangement is a common packing motif for planar molecules stabilized by directional interactions like hydrogen bonds.

Analysis of Hydrogen Bonding Networks (N–H···N, O–H···O)

Hydrogen bonding is a critical directional force in determining the crystal structure of this compound and its analogs. Given that the molecule's chemical formula (C₁₀H₈BrN₃) lacks oxygen, O–H···O hydrogen bonds are not applicable. The primary hydrogen bonding interactions are of the N–H···N type, originating from the amine group (-NH₂) at the C4 position.

In the crystal structure of 5-Bromo-2-chloropyrimidin-4-amine, two distinct N–H···N hydrogen bonds are identified, which together create a robust framework. nih.govresearchgate.net

One hydrogen from the amine group forms a hydrogen bond with the N3 nitrogen atom of a neighboring molecule, linking the molecules into inversion dimers (a pair of molecules related by a center of inversion). nih.gov

The second hydrogen on the same amine group engages in another hydrogen bond with the N1 nitrogen of an adjacent dimer. nih.gov

This dual hydrogen-bonding role of the amine group effectively connects the dimers into a two-dimensional sheet parallel to the bc plane of the crystal. nih.gov This intricate network of hydrogen bonds is the defining feature of the crystal packing. nih.govresearchgate.net

The table below details the geometric parameters of the hydrogen bonds observed in the analogue 5-Bromo-2-chloropyrimidin-4-amine. researchgate.net

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N7—H72···N3 | 0.78 | 2.45 | 3.125 | 146 |

| N7—H71···N1 | 0.78 | 2.38 | 3.087 | 153 |

Table based on data for the analogous compound 5-Bromo-2-chloropyrimidin-4-amine. researchgate.net

C-H···π and Other Non-Covalent Interactions in Crystal Lattices

In related heterocyclic structures, such as 5-Bromo-N3-phenylpyrazine-2,3-diamine, N-H···π interactions have been observed, where an amine hydrogen interacts with the electron cloud of an aromatic ring. researchgate.net For this compound, similar C-H···π or even N-H···π interactions involving the phenyl ring are plausible, further stabilizing the crystal packing.

Furthermore, the presence of two aromatic rings (pyrimidine and phenyl) introduces the possibility of π-π stacking interactions. These occur when the planar surfaces of the aromatic rings align, either in a face-to-face or an offset configuration. Such interactions are common in brominated aromatic compounds and contribute to the cohesive energy of the crystal. researchgate.net For instance, in the crystal structure of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine, weak π–π stacking interactions are noted, with ring-centroid separations of approximately 3.9 Å. researchgate.net It is therefore highly likely that the crystal structure of this compound is also influenced by these weaker, but collectively significant, non-covalent forces.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.netdntb.gov.ua By calculating the electron density of a system, DFT can accurately predict a wide range of molecular properties, offering a balance between accuracy and computational cost. For pyrimidine (B1678525) derivatives, DFT calculations are routinely used to explore their stability, reactivity, and spectroscopic features. nih.govresearchgate.net

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. irjweb.commdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov In pyrimidine derivatives, theoretical calculations show that charge transfer predominantly occurs within the molecule. irjweb.com For 5-Bromo-2-phenylpyrimidin-4-amine, the HOMO is expected to be located primarily on the electron-rich aminopyrimidine ring, while the LUMO may be distributed across the pyrimidine and phenyl rings. The presence of the bromine atom and the amino group significantly influences the electronic distribution and the energy of these frontier orbitals.

Table 1: Representative HOMO-LUMO Energy Gaps for Related Heterocyclic Compounds from DFT Studies

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Pyrimidine Derivative | -6.2613 | -0.8844 | 5.3769 | irjweb.com |

| Furan-based Schiff Base | Not specified | Not specified | 3.08 | dntb.gov.ua |

| 2-amino-5-bromo-4-methylpyridine | Not specified | Not specified | Not specified, but reflects chemical activity | researchgate.net |

Note: The values are illustrative of related structures and not specific to this compound itself, as direct data is not available.

Global reactivity descriptors, such as absolute electronegativity (χ) and absolute hardness (η), can be derived from HOMO and LUMO energies. These parameters provide a quantitative measure of a molecule's reactivity. irjweb.com Fukui functions, a concept rooted in DFT, are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netresearchgate.net

For this compound, the nitrogen atoms of the pyrimidine ring and the exocyclic amino group are expected to be primary sites for electrophilic attack due to their lone pairs of electrons. Conversely, the carbon atoms, particularly C5 which is bonded to the electronegative bromine atom, would be susceptible to nucleophilic attack. Fukui function analysis allows for a precise mapping of these reactive regions, which is invaluable for predicting the outcomes of chemical reactions. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution on the surface of a molecule and identifying sites for intermolecular interactions. irjweb.comnih.gov The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral potential. nih.gov

In the case of this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the amino group, highlighting them as hydrogen bond acceptor sites. The hydrogen atoms of the amino group would exhibit a positive potential (blue), identifying them as hydrogen bond donor sites. This detailed mapping of electrostatic potential is crucial for understanding non-covalent interactions, which are central to molecular recognition and binding. researchgate.netnih.gov

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For this compound, key conformational flexibility arises from the rotation around the single bonds connecting the phenyl group to the pyrimidine ring and the amino group to the pyrimidine ring.

By performing a systematic scan of the torsional angles, a potential energy landscape can be generated. This landscape reveals the most stable (lowest energy) conformations and the energy barriers between different conformers. Such studies, often complemented by spectroscopic techniques and X-ray diffraction, are essential for understanding the three-dimensional structure of the molecule, which dictates its interaction with other molecules. semanticscholar.org For instance, the planarity between the phenyl and pyrimidine rings can significantly influence intermolecular stacking interactions.

Molecular Modeling and Docking Studies for Derivative Design

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). csfarmacie.cznih.gov This method is fundamental in drug discovery for designing derivatives with enhanced affinity and selectivity for a specific biological target. nih.govnih.gov

The this compound scaffold serves as a core structure for the design of new derivatives. Docking simulations place these derivatives into the active site of a target protein, and a scoring function is used to estimate the binding affinity. nih.govjocpr.com This allows for the virtual screening of large libraries of compounds and the prioritization of the most promising candidates for synthesis and experimental testing.

The primary output of a molecular docking study is the prediction of the binding pose and the specific interactions that stabilize the ligand-receptor complex. nih.gov For derivatives of this compound, these interactions typically include:

Hydrogen Bonds: The amino group (-NH2) and the pyrimidine ring nitrogens are potent hydrogen bond donors and acceptors, respectively. Docking studies frequently show these groups forming key hydrogen bonds with amino acid residues in the protein's active site. nih.govresearchgate.net

Hydrophobic Interactions: The phenyl ring provides a large hydrophobic surface that can engage in favorable interactions with nonpolar residues of the target protein.

Halogen Bonds: The bromine atom at the 5-position can participate in halogen bonding, a non-covalent interaction where the electrophilic region of the halogen interacts with a nucleophilic site on the protein.

π-π Stacking: The aromatic phenyl and pyrimidine rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

By analyzing these predicted interaction modes, researchers can rationally design modifications to the this compound scaffold to improve its binding characteristics without discussing any specific biological outcomes. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine |

Identification of Key Binding Determinants for Rational Design

Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR), and pharmacophore modeling are instrumental in identifying the key structural features of a molecule that determine its interaction with a biological target. While direct computational studies on this compound are not extensively documented in publicly available research, studies on closely related derivatives, particularly those with a 5-bromo-2-phenylpyrimidine (B1286401) core, offer significant insights into the binding determinants that can guide rational drug design.

A notable example is the investigation of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as inhibitors of UNC-51-like kinase 1 (ULK1), a protein involved in autophagy and a target in cancer therapy. researchgate.netnih.gov Molecular docking studies of these derivatives have elucidated the critical interactions within the ULK1 binding site.

Key Binding Interactions of 5-Bromo-2-phenylpyrimidine Derivatives:

| Interaction Type | Molecular Feature | Interacting Residue (Example: ULK1) | Significance in Rational Design |

| Hydrogen Bonding | Pyrimidine nitrogen atoms, amine/substituent H-bond donors | Hinge region residues (e.g., Q142) | Essential for anchoring the ligand in the active site and ensuring specificity. researchgate.net |

| Halogen Bonding | Bromine at position 5 | Electron-rich pockets in the binding site | The bromine atom can form stabilizing halogen bonds, enhancing binding affinity. |

| Hydrophobic Interactions | Phenyl group at position 2, other aromatic substituents | Hydrophobic segments of the binding pocket | Contribute significantly to the overall binding energy and can be modified to improve potency and selectivity. researchgate.net |

| π-π Stacking | Phenyl and pyrimidine rings | Aromatic residues (e.g., Tyrosine, Phenylalanine) | Can provide additional stabilization to the ligand-protein complex. |

These studies reveal that the 2-phenylpyrimidine (B3000279) scaffold serves as a crucial anchor. The amine group and the nitrogen atoms of the pyrimidine ring are key hydrogen bond donors and acceptors. The bromine atom at the 5-position not only influences the electronic properties of the pyrimidine ring but can also participate in halogen bonding, a type of interaction increasingly recognized for its importance in drug design. The phenyl group at position 2 generally occupies a hydrophobic pocket, and modifications to this group can be used to fine-tune the compound's selectivity and potency.

Pharmacophore modeling and 3D-QSAR studies on other 2-phenylpyrimidine analogues as PDE4B inhibitors have also highlighted the importance of a five-point pharmacophore model for activity. nih.gov Such models typically include hydrogen bond donors, hydrogen bond acceptors, and hydrophobic features, reinforcing the binding determinants identified in docking studies. nih.gov QSAR analyses of other substituted pyridin-2-amine derivatives have further shown that lipophilic and steric parameters are critical for biological activity, providing a quantitative basis for designing new compounds with enhanced efficacy. researchgate.net

Mechanistic Studies of Reactions Involving this compound via Computational Simulations

Computational simulations are also a powerful tool for investigating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental methods alone. While specific computational studies on the reaction mechanisms of this compound are not widely reported, research on related pyrimidine systems provides a framework for understanding its reactivity.

A key area of interest is the nucleophilic aromatic substitution (SNAr) reaction, a common method for synthesizing substituted pyrimidines. Computational studies on the aminolysis of nitro-activated pyrimidines have been conducted to understand why certain leaving groups are preferentially replaced. researchgate.netresearchgate.net These studies, often employing Density Functional Theory (DFT), map out the reaction pathways and identify key intermediates and transition states. researchgate.netresearchgate.net

Key Findings from Computational Studies of Pyrimidine Reactions:

| Reaction Type | Computational Method | Key Intermediates/Transition States | Mechanistic Insights |

| Nucleophilic Aromatic Substitution (SNAr) | Density Functional Theory (DFT) | Meisenheimer complex, transition states for nucleophile addition and leaving group expulsion | The stability of the Meisenheimer complex can be a determining factor in the reaction outcome. The calculations can predict which position on the pyrimidine ring is more susceptible to nucleophilic attack and which leaving group will be preferentially displaced. researchgate.netresearchgate.net |

| Pre-reactive complexes | These complexes can play a crucial role in the reaction mechanism, influencing the kinetics and the final product distribution. researchgate.net |

In the context of this compound, computational simulations could be used to predict its reactivity in various synthetic transformations. For instance, the bromine atom at position 5 could potentially be displaced via nucleophilic substitution or participate in cross-coupling reactions. DFT calculations could model the energetics of these reaction pathways, helping to predict the most favorable reaction conditions and potential side products. Such studies would be invaluable for optimizing synthetic routes and for designing novel derivatives of this compound.

Applications in Chemical Research and Broader Scientific Impact

Role as a Building Block in Advanced Organic Synthesis

The structural features of 5-Bromo-2-phenylpyrimidin-4-amine, namely the reactive bromine atom and the strategically positioned amino and phenyl groups on the pyrimidine (B1678525) core, make it a valuable precursor in the construction of more elaborate molecules.

Precursor for Structurally Complex Heterocyclic Architectures

The pyrimidine scaffold is a cornerstone in the synthesis of a wide array of heterocyclic compounds, and this compound serves as a key starting material for creating fused pyrimidine systems. jchr.orgnih.gov The bromine atom at the 5-position is particularly amenable to substitution reactions, allowing for the introduction of various functional groups and the subsequent construction of polycyclic structures. nih.govresearchgate.net For instance, the synthesis of fused pyrimidine derivatives often involves the cyclization of appropriately substituted pyrimidines. jchr.orgnih.gov While specific examples detailing the direct use of this compound in the synthesis of complex fused heterocycles are not extensively documented, the reactivity of the bromo- and amino- substituents suggests its potential in creating diverse and intricate molecular architectures.

Scaffold for the Generation of Diverse Chemical Libraries

In the field of medicinal chemistry, the concept of "privileged scaffolds" refers to molecular frameworks that can be readily modified to produce a wide range of biologically active compounds. The pyrimidine ring system is considered one such privileged scaffold. mdpi.com this compound, with its multiple points for diversification, is an ideal candidate for the generation of chemical libraries. researchgate.net The amino group can be acylated or alkylated, while the bromine atom can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce a variety of aryl or heteroaryl substituents. This allows for the systematic creation of a large number of structurally related compounds, which can then be screened for biological activity against various targets.

Exploration in Materials Science Research

The unique electronic properties of the pyrimidine ring have led to the exploration of its derivatives in the field of materials science, particularly in the development of organic electronic and photonic devices.

Potential in Organic Electronics Applications

Organic Light-Emitting Diodes (OLEDs) are a key area of research in materials science, and the design of new organic materials with suitable electronic properties is crucial for advancing this technology. dntb.gov.ua Pyrimidine derivatives are being investigated for their potential use in OLEDs due to their electron-deficient nature, which can be beneficial for charge transport and emission properties. researchgate.netfrontiersin.org While direct research on this compound in this context is limited, the broader class of pyrimidine-containing compounds is being explored for applications in organic electronics. bldpharm.com

Research in Photonic Devices

The development of materials with specific photophysical properties is essential for the creation of advanced photonic devices. Fluorescent probes, for example, are widely used in various analytical and imaging applications. mdpi.com The pyrimidine core can be functionalized to create molecules with desired absorption and emission characteristics. rsc.org While the specific photophysical properties of this compound are not extensively detailed in the available literature, the general class of pyrimidine derivatives is a subject of ongoing research for applications in photonics.

Utilization as a Chemical Probe or Tool Compound in Biological Systems Research

The ability of small molecules to interact with biological targets makes them invaluable tools for studying cellular processes and for the development of new therapeutic agents. Derivatives of this compound have shown promise in this area.

A notable example is the investigation of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as inhibitors of UNC-51-like kinase 1 (ULK1). nih.govresearchgate.net ULK1 is a key protein involved in the initiation of autophagy, a cellular process that is implicated in cancer. nih.govresearchgate.net Researchers synthesized a series of these pyrimidine derivatives and found that they could effectively block autophagy and induce apoptosis (programmed cell death) in non-small cell lung cancer cells. nih.govresearchgate.net One of the most potent compounds in this series was 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine. nih.gov This research highlights the potential of the 5-bromopyrimidine (B23866) scaffold as a starting point for the design of targeted anticancer agents. While this study focused on derivatives, it underscores the importance of the core this compound structure as a foundation for developing biologically active molecules. The compound itself can serve as a valuable tool for probing the structure-activity relationships of kinase inhibitors and other biologically relevant molecules.

Investigation of Cellular Processes

Derivatives of the 5-bromopyrimidine core have been instrumental in the investigation of critical cellular processes such as autophagy and apoptosis. nih.gov Autophagy is a catabolic process involving the degradation of cellular components, and its dysregulation is implicated in various diseases, including cancer.

A notable example is the investigation of a series of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives in the context of non-small cell lung cancer (NSCLC). nih.gov Researchers synthesized these compounds to explore their effects on autophagy and apoptosis in A549 lung cancer cells. One of the most active compounds identified was 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine, referred to as compound 3s . nih.gov This compound was found to potently inhibit the proliferation of A549 cells and, significantly, was shown to block autophagy while simultaneously inducing apoptosis. nih.gov This dual activity makes it a valuable research tool for studying the interplay between these two crucial cellular pathways. The pyrimidine scaffold is also central to other compounds that modulate cellular processes like cell cycle progression and proliferation. nih.govtandfonline.com

| Compound | Cell Line | Investigated Cellular Process | Key Finding |

| 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine (3s ) | A549 (Non-small cell lung cancer) | Autophagy, Apoptosis, Cell Proliferation | Inhibited cell proliferation, blocked autophagy, and induced apoptosis. nih.gov |

Modulation of Enzyme Activities for Research Purposes

The 2-phenylpyrimidine (B3000279) scaffold, particularly with a bromine substitution at the 5-position, has proven to be a versatile framework for designing inhibitors of various enzymes, especially kinases. Kinases are a class of enzymes that play a central role in cell signaling, and their aberrant activity is a hallmark of many diseases.

The aforementioned compound 3s , a derivative of this compound, was specifically designed and identified as a potent inhibitor of UNC-51-like kinase 1 (ULK1). nih.gov ULK1 is a serine/threonine kinase that is a key initiator of the autophagy pathway. The ability of compound 3s to inhibit ULK1 kinase activity provides researchers with a chemical probe to study the specific roles of this enzyme in both normal physiology and disease states. The structure-activity relationship (SAR) studies of these derivatives have provided valuable insights for designing even more potent and selective ULK1 inhibitors. nih.gov

The broader 2-phenylpyrimidine and related pyrimidine structures are frequently employed as core scaffolds for targeting other kinases, such as cyclin-dependent kinases (CDKs) and c-Met, as well as other enzyme families like phosphodiesterase 4 (PDE4). nih.govnih.govnih.gov This demonstrates the adaptability of the pyrimidine core in creating a diverse range of enzyme modulators for research applications.

| Compound | Target Enzyme | Type of Modulation | Significance in Research |

| 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine (3s ) | UNC-51-like kinase 1 (ULK1) | Inhibition | Serves as a chemical tool to study the role of ULK1 in autophagy and cancer. nih.gov |

| 2-substituted aniline (B41778) pyrimidine derivatives | Mer and c-Met kinases | Dual Inhibition | Provides a scaffold for developing dual inhibitors to study interconnected signaling pathways in cancer. nih.gov |

| 5-Carbamoyl-2-phenylpyrimidine derivatives | Phosphodiesterase 4 (PDE4) | Inhibition | Identified a moderately potent PDE4B inhibitor for research into inflammatory processes. nih.gov |

Q & A

Basic: What are the recommended synthetic routes for 5-Bromo-2-phenylpyrimidin-4-amine, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the phenyl group to the pyrimidine core. For brominated pyrimidine precursors, optimizing ligand selection (e.g., SPhos or XPhos) and base (e.g., K₂CO₃) improves yield . Solvent choice (e.g., dioxane/water mixtures) and temperature control (80–100°C) are critical for minimizing side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Basic: What spectroscopic and crystallographic methods are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns and purity. The bromine atom induces distinct deshielding in adjacent protons .

- X-ray Crystallography: Resolves the planar pyrimidine ring and hydrogen-bonding networks (e.g., N–H⋯N interactions), critical for understanding solid-state packing .

- Mass Spectrometry (HRMS): Validates molecular weight and bromine isotopic patterns .

Advanced: How can computational methods accelerate the design of derivatives with improved bioactivity?

Answer:

Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites, guiding functional group additions. Reaction path search algorithms identify energetically favorable intermediates, reducing trial-and-error synthesis . Molecular docking simulations with target proteins (e.g., kinases) prioritize derivatives with enhanced binding affinities . For example, fluorination at specific positions can be modeled to optimize metabolic stability .

Advanced: How should researchers address contradictions in reported biological activities across studies?

Answer:

- Purity Validation: Use HPLC or LC-MS to rule out impurities (e.g., unreacted precursors) that may skew bioactivity results .

- Assay Standardization: Replicate assays under controlled conditions (e.g., cell line viability, incubation time) to minimize variability .

- Structural Analog Comparison: Compare with brominated analogs (e.g., 5-Bromo-4-fluoro-2-methylaniline) to isolate substituent-specific effects .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Work in a fume hood to prevent inhalation of fine particles.

- Waste Disposal: Neutralize waste with 10% sodium bicarbonate before disposal in halogenated solvent containers .

Advanced: What strategies enhance the compound’s solubility for in vitro biological assays?

Answer:

- Co-solvent Systems: Use DMSO (≤1% v/v) for stock solutions, diluted in aqueous buffers (e.g., PBS) to avoid precipitation .

- Derivatization: Introduce hydrophilic groups (e.g., sulfonamides) via nucleophilic substitution at the bromine site, balancing solubility and bioactivity .

- Nanoparticle Encapsulation: Lipid-based carriers improve bioavailability in cell culture media .

Advanced: How can structure-activity relationship (SAR) studies guide medicinal chemistry optimization?

Answer:

- Core Modifications: Replace bromine with chlorine or trifluoromethyl groups to assess halogen-dependent target interactions .

- Substituent Screening: Test phenyl ring substitutions (e.g., electron-withdrawing -NO₂ vs. donating -OCH₃) to modulate electronic effects on binding .

- Pharmacophore Mapping: Overlay crystal structures of analogs to identify critical hydrogen-bonding motifs .

Basic: What are the key applications of this compound in multidisciplinary research?

Answer:

- Medicinal Chemistry: Serves as a kinase inhibitor scaffold due to pyrimidine’s ATP-binding mimicry .

- Materials Science: Fluorinated derivatives exhibit optoelectronic properties for organic semiconductors .

- Chemical Biology: Bromine acts as a handle for click chemistry modifications (e.g., Sonogashira coupling) .

Advanced: What experimental and computational approaches resolve ambiguous reaction mechanisms in its synthesis?

Answer:

- Isotopic Labeling: Track bromine migration using ²H-labeled intermediates to confirm mechanistic pathways.

- Kinetic Studies: Monitor reaction progress via in situ IR spectroscopy to identify rate-determining steps .

- Transition-State Modeling: DFT calculations predict intermediates in palladium-catalyzed coupling steps .

Advanced: How can researchers mitigate batch-to-batch variability in large-scale synthesis?

Answer:

- Process Analytical Technology (PAT): Implement real-time monitoring (e.g., ReactIR) to control critical parameters (pH, temperature).

- Design of Experiments (DoE): Statistically optimize variables (catalyst loading, solvent ratio) to define robust operating ranges .

- Crystallization Engineering: Tailor solvent/anti-solvent systems to ensure consistent polymorph formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.